molecular formula C9H8N4 B6167803 3-methyl-6-phenyl-1,2,4,5-tetrazine CAS No. 38634-12-7

3-methyl-6-phenyl-1,2,4,5-tetrazine

Cat. No.: B6167803
CAS No.: 38634-12-7
M. Wt: 172.2
InChI Key:
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Description

“3-methyl-6-phenyl-1,2,4,5-tetrazine” is a chemical compound with the molecular formula C9H8N4 . It is a type of tetrazine, which are derivatives that have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .


Synthesis Analysis

The synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines, including “this compound”, has been achieved via a Sonogashira-type cross-coupling reaction . This involves the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine and 3-bromo-6-phenyl-1,2,4,5-tetrazine with terminal alkynes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C9H8N4 . Further details about its structure can be found in the ChemSpider database .


Chemical Reactions Analysis

Tetrazine derivatives, including “this compound”, are known to participate in inverse electron demand cycloaddition reactions with various dienophiles . They are also involved in Sonogashira-type cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 360.6±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and flash point of 172.0±16.1 °C .

Future Directions

Tetrazine derivatives, including “3-methyl-6-phenyl-1,2,4,5-tetrazine”, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . Future research directions could include further exploration of these applications, as well as the development of new synthesis methods and the study of their biological applications .

Mechanism of Action

Target of Action

3-Methyl-6-Phenyl-1,2,4,5-Tetrazine is a type of tetrazine, a class of compounds that have become extremely useful tools in chemical biology Tetrazines are known to react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .

Mode of Action

The mode of action of this compound involves inverse electron demand Diels-Alder cycloaddition reactions . This compound interacts with its targets (strained alkenes) to form a stable covalent bond. This interaction results in changes at the molecular level, altering the structure and function of the target molecules.

Biochemical Pathways

Tetrazines are known to be involved in bioorthogonal chemistry, which involves reactions that can occur inside living systems without interfering with native biochemical processes . The exact downstream effects would depend on the specific targets and the biological context.

Pharmacokinetics

The molecular formula of this compound is c9h8n4 , and its average mass is 172.187 Da . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and the biological context. Given its reactivity with strained alkenes, it could potentially be used to modify proteins or other biomolecules in a controlled manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . These precautions suggest that the compound’s reactivity and stability could be affected by exposure to air, light, or moisture.

Biochemical Analysis

Biochemical Properties

It is known that tetrazine derivatives, including 3-methyl-6-phenyl-1,2,4,5-tetrazine, have been used in bioorthogonal chemistry, which requires selective, often site-specific labeling of targets

Cellular Effects

Tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that most tetrazine-appended probes apply either a this compound or a 3-phenyl-1,2,4,5-tetrazine as the quencher moiety . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may have some stability and long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

It is known that tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may interact with certain enzymes or cofactors and may have some effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may interact with certain transporters or binding proteins and may have some effects on its localization or accumulation.

Subcellular Localization

It is known that tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-methyl-6-phenyl-1,2,4,5-tetrazine can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenylhydrazine", "Acetone", "Methyl iodide", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Phenylhydrazine is reacted with acetone in the presence of hydrochloric acid to form 3-phenyl-5-methylpyrazole.", "Step 2: 3-Phenyl-5-methylpyrazole is reacted with methyl iodide to form 3-methyl-5-phenylpyrazole.", "Step 3: 3-Methyl-5-phenylpyrazole is reacted with sodium azide in the presence of copper sulfate and sodium ascorbate to form 3-methyl-5-phenyl-1,2,4-triazole.", "Step 4: 3-Methyl-5-phenyl-1,2,4-triazole is reacted with sodium hydroxide and methyl iodide to form 3-methyl-6-phenyl-1,2,4,5-tetrazine.", "Step 5: The final product is purified by recrystallization from ethanol." ] }

CAS No.

38634-12-7

Molecular Formula

C9H8N4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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